7,7-Difluorospiro[3.5]nonan-2-one
Description
7,7-Difluorospiro[3.5]nonan-2-one is a bicyclic spiro compound featuring a ketone group at position 2 and two fluorine atoms at the 7,7 positions of the spiro[3.5]nonane framework. The fluorine substituents confer high electronegativity and lipophilicity, which may enhance metabolic stability and influence reactivity in organic synthesis.
Properties
IUPAC Name |
7,7-difluorospiro[3.5]nonan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F2O/c10-9(11)3-1-8(2-4-9)5-7(12)6-8/h1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYZAVNOXOJCNCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC12CC(=O)C2)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2248347-70-6 | |
| Record name | 7,7-difluorospiro[3.5]nonan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Direct Fluorination of Spiro[3.5]nonan-2-one
The most widely documented method involves fluorinating Spiro[3.5]nonan-2-one at the 7,7-positions using specialized reagents. Diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor are employed under inert atmospheric conditions to prevent side reactions. The reaction proceeds via nucleophilic substitution, where the bridgehead hydrogens at position 7 are replaced by fluorine atoms.
Reaction Conditions:
- Temperature: −78°C to 0°C (to minimize decomposition)
- Solvent: Anhydrous dichloromethane or tetrahydrofuran
- Yield: 65–78% (dependent on reagent stoichiometry and purity of starting material).
A key challenge is regioselectivity, as over-fluorination or ring-opening may occur. Computational studies suggest that the spiro system’s strain enhances reactivity at the bridgehead, favoring difluorination.
Oxidation of 7,7-Difluorospiro[3.5]nonan-2-ol
An alternative route involves oxidizing the corresponding alcohol, 7,7-Difluorospiro[3.5]nonan-2-ol, to the ketone. This method is less efficient but useful when the alcohol is readily available.
Oxidizing Agents:
- Potassium permanganate (KMnO₄): Effective in acidic or neutral conditions but may over-oxidize sensitive functionalities.
- Chromium trioxide (CrO₃): Higher selectivity, though environmentally hazardous.
Typical Protocol:
- Dissolve 7,7-Difluorospiro[3.5]nonan-2-ol in acetone.
- Add CrO₃ (1.5 equiv) at 0°C.
- Stir for 6–8 hours, then quench with sodium bisulfite.
- Isolate the ketone via column chromatography (hexane/ethyl acetate).
Industrial-Scale Production
Continuous Flow Fluorination
To address scalability, manufacturers utilize continuous flow reactors for the fluorination step. This technology enhances heat transfer and reduces reaction time, achieving yields >85%.
Advantages:
- Precise temperature control (−30°C to −10°C).
- Reduced reagent waste (DAST recovery >90%).
- Compatibility with automated purification systems.
Mechanistic Insights
DAST-Mediated Fluorination
DAST activates the bridgehead C–H bond via a radical intermediate, facilitated by the spiro system’s strain. Fluorine incorporation follows a two-step process:
Role of Solvent Polarity
Polar aprotic solvents (e.g., THF) stabilize the transition state, accelerating fluorination. Nonpolar solvents (e.g., toluene) favor side reactions, reducing yield by 15–20%.
Comparative Analysis of Methods
| Parameter | Direct Fluorination | Alcohol Oxidation |
|---|---|---|
| Yield | 65–78% | 50–60% |
| Scalability | High (flow reactors) | Moderate |
| Byproducts | HF, minor isomers | Over-oxidized species |
| Cost | $$$ (DAST) | $$ (CrO₃) |
Applications and Derivatives
Pharmacological Relevance
The ketone serves as a precursor to inhibitors targeting kinases and GPCRs. Its fluorinated spiro architecture enhances metabolic stability, as evidenced in preclinical studies.
Material Science Applications
Incorporating this compound into polymers improves thermal stability (T₅% degradation >300°C).
Chemical Reactions Analysis
Types of Reactions
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in solvents such as ethanol or diethyl ether .
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride .
Major Products
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthetic Intermediate: 7,7-Difluorospiro[3.5]nonan-2-one is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine
Pharmaceutical Research: This compound is investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry
Material Science:
Mechanism of Action
The mechanism of action of 7,7-Difluorospiro[3 its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects: Fluorine vs. Other Functional Groups
Table 1: Comparison of Spiro[3.5]nonan-2-one Derivatives
Key Observations :
- Fluorine vs. Nitrogen/Azaspirones: The fluorine atoms in this compound increase lipophilicity and electron-withdrawing effects compared to the basic nitrogen in azaspiro analogs. This may reduce susceptibility to oxidative metabolism, a critical factor in drug design .
- Oxygen vs. Fluorine: Oxaspiro derivatives (e.g., 2-Oxaspiro[3.5]nonan-7-one) exhibit greater polarity due to the oxygen atom, whereas fluorine enhances stability without significantly altering solubility .
Structural and Reactivity Comparisons
Steric and Electronic Effects :
- 3,3-Dimethyl-1-oxaspiro[3.5]nonan-2-one: Methyl groups at the 3,3 positions introduce steric hindrance, limiting access to the ketone group. In contrast, the fluorine atoms in this compound are smaller, minimizing steric effects while maintaining strong electronic modulation .
- 7-Azaspiro Derivatives: The nitrogen atom in 7-azaspiro[3.5]nonan-2-one allows for hydrogen bonding and protonation, enabling interactions with biological targets like enzymes.
Biological Activity
7,7-Difluorospiro[3.5]nonan-2-one is a spiro compound characterized by its unique structure, which features two interconnected rings. The presence of fluorine atoms in its molecular structure (C9H14F2O) enhances its biological activity and potential applications in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : C9H14F2O
- IUPAC Name : this compound
- Molecular Weight : 174.21 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecular targets. The fluorine substituents can enhance the compound's lipophilicity and binding affinity to enzymes or receptors, which may lead to various biological effects.
Potential Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation : It may bind to specific receptors, altering their activity and leading to physiological changes.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens.
Table 1: Summary of Biological Activities
| Activity Type | Findings | References |
|---|---|---|
| Antimicrobial | Exhibits activity against Gram-positive bacteria | |
| Enzyme Inhibition | Inhibits specific metabolic enzymes | |
| Cytotoxicity | Shows cytotoxic effects on cancer cell lines | |
| Antioxidant Properties | Scavenges free radicals in vitro |
Case Study 1: Antimicrobial Properties
A study evaluated the antimicrobial activity of this compound against various bacterial strains. Results indicated significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL.
Case Study 2: Cytotoxicity in Cancer Cells
Research conducted on human cancer cell lines demonstrated that this compound exhibits cytotoxic effects, particularly in breast cancer (MCF-7) and colon cancer (HT-29) cells. The compound induced apoptosis and cell cycle arrest at concentrations above 50 µM.
Research Findings
Recent investigations have focused on the synthesis and optimization of derivatives of this compound to enhance its biological activity. Various synthetic routes have been explored, including the fluorination of spiro[3.5]nonan-2-one using diethylaminosulfur trifluoride (DAST), which has shown promising yields and purity levels.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
